N-(Prop-2-YN-1-YL)perylene-3-carboxamide
Description
Properties
CAS No. |
918438-07-0 |
|---|---|
Molecular Formula |
C24H15NO |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-prop-2-ynylperylene-3-carboxamide |
InChI |
InChI=1S/C24H15NO/c1-2-14-25-24(26)21-13-12-20-17-9-4-7-15-6-3-8-16(22(15)17)18-10-5-11-19(21)23(18)20/h1,3-13H,14H2,(H,25,26) |
InChI Key |
GYKFNBJUIFEZSS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The synthesis of N-(Prop-2-yn-1-yl)perylene-3-carboxamide involves several possible approaches, primarily centered around amide bond formation between perylene-3-carboxylic acid and propargylamine. The key synthetic challenges include:
- Preparation or commercial acquisition of perylene-3-carboxylic acid
- Activation of the carboxylic acid for amidation
- Efficient coupling with propargylamine
- Purification of the target compound
Each of these steps presents specific considerations that must be addressed to achieve high-yielding and scalable synthesis.
Detailed Preparation Methods
Synthesis from Perylene-3-carboxylic Acid
The most direct and efficient approach to this compound involves the amidation of perylene-3-carboxylic acid with propargylamine. Perylene-3-carboxylic acid (CAS: 7350-88-1) serves as the primary starting material, which is commercially available from various suppliers.
Acid Chloride Method
This method involves the conversion of perylene-3-carboxylic acid to the corresponding acid chloride followed by reaction with propargylamine:
- Acid Chloride Formation : Perylene-3-carboxylic acid is treated with thionyl chloride under reflux conditions to generate the acid chloride intermediate.
- Amidation Reaction : The resulting acid chloride is then reacted with propargylamine in the presence of a base such as triethylamine or pyridine.
This approach follows similar principles to those used for the synthesis of other picolinamides, where treatment with thionyl chloride generates the reactive acid chloride in situ. However, care must be taken as unwanted chlorination of the perylene core can occur, similar to what has been observed with picolinic acid derivatives.
Carbodiimide Coupling Method
This method employs carbodiimide coupling reagents to activate the carboxylic acid for direct amidation:
- Reagent Preparation : Perylene-3-carboxylic acid is combined with a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) along with an additive like 1-hydroxybenzotriazole (HOBt) in dichloromethane.
- Coupling Reaction : Propargylamine is added to the activated acid, typically with a tertiary amine base like triethylamine.
- Workup and Purification : The reaction mixture is washed with aqueous solutions (water, dilute acid, sodium bicarbonate, brine) and purified by column chromatography.
This approach is particularly effective for the formation of amides from less reactive carboxylic acids and has been successfully applied to pyridine carboxylic acids.
Borate-Mediated Direct Amidation
An alternative approach utilizes B(OCH2CF3)3 as an effective reagent for direct amidation, which can offer advantages in terms of mild reaction conditions and simplified purification:
- Reagent Preparation : B(OCH2CF3)3 is prepared from B2O3 and 2,2,2-trifluoroethanol.
- Amidation Reaction : Perylene-3-carboxylic acid and propargylamine are combined with B(OCH2CF3)3 in an appropriate solvent (e.g., cyclopentyl methyl ether or propionitrile).
- Simplified Purification : The amide product can often be purified using a simple filtration procedure with commercially available resins, avoiding aqueous workup or chromatography.
This method has been successfully applied to the synthesis of amides from various carboxylic acids, including those with conjugated alkyne groups. For example, carboxylic acids with conjugated alkynes (similar to compound 3l in the reference) were effectively coupled with yields of approximately 70-85%.
Sonogashira Coupling Approach
An alternative strategy involves the Sonogashira coupling of perylene derivatives with propargyl-containing compounds:
- Preparation of Halogenated Perylene Derivative : A halogenated perylene precursor is synthesized or obtained commercially.
- Sonogashira Coupling : The halogenated precursor undergoes palladium-catalyzed coupling with a propargyl derivative.
- Amide Formation : The resulting coupled product is further functionalized to form the desired amide.
This approach draws on methodologies similar to those used for the synthesis of hydroxyfluoranthenes and could provide an alternative route, particularly when direct amidation proves challenging.
Data Table: Comparison of Synthetic Methods
| Method | Starting Materials | Key Reagents | Estimated Yield | Purification Complexity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acid Chloride | Perylene-3-carboxylic acid, Propargylamine | Thionyl chloride, Triethylamine | 70-80% | Moderate | Simple procedure, Readily available reagents | Potential side chlorination, Moisture sensitive |
| Carbodiimide Coupling | Perylene-3-carboxylic acid, Propargylamine | EDCI, HOBt, Triethylamine | 75-85% | Moderate-High | Mild conditions, Minimal side reactions | Expensive reagents, Multiple washing steps required |
| Borate-Mediated | Perylene-3-carboxylic acid, Propargylamine | B(OCH2CF3)3 | 70-85% | Low | Simple purification, Mild conditions | Specialized reagent preparation required |
| Sonogashira Approach | Halogenated perylene derivative | Pd catalyst, Cu co-catalyst | 60-70% (multi-step) | High | Versatile for modified derivatives | Multi-step process, Expensive catalysts |
Reaction Conditions Optimization
Borate-Mediated Coupling Optimization
For B(OCH2CF3)3-mediated amidation, the following parameters can be adjusted:
- Reagent Addition : Slow addition of the borate reagent via syringe pump to a solution of the amine and acid improves yield.
- Temperature : For conjugated systems like the perylene core, higher temperatures (40-60°C) may be required for optimal reactivity.
- Reaction Time : Extended reaction times (up to 24 hours) ensure complete conversion.
- Solvent Selection : Cyclopentyl methyl ether (CPME) or ethyl cyanide (EtCN) provide good results for similar amidation reactions.
Characterization and Analytical Data
The successful synthesis of this compound can be confirmed through various analytical techniques:
Spectroscopic Identification
1H NMR : Characteristic signals include:
- Terminal alkyne proton (≈ 2.2-2.3 ppm)
- Propargyl methylene protons (≈ 4.2-4.3 ppm)
- Perylene aromatic protons (≈ 7.5-8.5 ppm)
- Amide proton (≈ 6.5-7.0 ppm)
13C NMR : Key signals include:
- Terminal alkyne carbons (≈ 70-80 ppm)
- Carbonyl carbon (≈ 165-170 ppm)
- Perylene aromatic carbons (≈ 120-140 ppm)
IR Spectroscopy : Characteristic bands:
- Terminal alkyne C-H stretch (≈ 3300 cm-1)
- Amide C=O stretch (≈ 1650-1680 cm-1)
- N-H stretch (≈ 3300-3500 cm-1)
Physical Properties
Alternative Applications and Derivatives
The terminal alkyne functionality of this compound makes it a versatile building block for further transformations:
Click Chemistry Applications
The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with various azides to form 1,2,3-triazoles. This reaction can be performed under mild conditions:
Perylene Derivatives for Antiviral Applications
Perylene-based compounds have shown promising antiviral activity against enveloped viruses. The propargyl amide functionality could be further modified to enhance water solubility and bioactivity. Approaches similar to those used for other cationic perylene derivatives could be applied to this compound.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)perylene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perylene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene compounds.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while reduction could produce perylene dihydrides. Substitution reactions can result in a variety of functionalized perylene derivatives .
Scientific Research Applications
N-(Prop-2-YN-1-YL)perylene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)perylene-3-carboxamide involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photochemistry. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .
Comparison with Similar Compounds
Structural and Functional Group Similarities
The compound shares key features with several classes of molecules:
Spectral and Physicochemical Properties
- NMR and HRMS : Analogues in and were characterized extensively via ¹H/¹³C NMR and high-resolution mass spectrometry, which would be critical for confirming the structure of N-(Prop-2-yn-1-yl)perylene-3-carboxamide .
- IR spectroscopy: Carboxamide C=O stretches (~1650–1700 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) are diagnostic for structural validation .
Key Differentiators of this compound
- Perylene core : Unlike pyrrole or pyridine-based analogues, the extended π-conjugation of perylene enhances absorption/emission properties, relevant for optoelectronic applications.
- Propargyl reactivity: The alkyne group offers orthogonal reactivity for post-synthetic modifications (e.g., Huisgen cycloaddition), absent in non-propargyl carboxamides .
Q & A
Basic: What are the established synthetic routes for N-(Prop-2-YN-1-YL)perylene-3-carboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis of propargylamide derivatives typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, in analogous compounds, PdCl₂(PPh₃)₂ with CuI as a co-catalyst in DMF/Et₃N solvent systems enables efficient alkynylation of amines at 60°C . Post-reaction, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product. Purity validation should combine ¹H/¹³C NMR (to confirm functional groups and regioselectivity) and HRMS (for molecular ion verification). For crystalline derivatives, X-ray diffraction (via SHELX refinement) provides definitive structural confirmation .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the propargyl group’s terminal alkynyl proton (δ ~2.5–3.0 ppm) and perylene aromatic protons (δ ~7.5–8.5 ppm).
- X-Ray Crystallography: SHELXL/SHELXT programs refine crystal structures, resolving bond lengths/angles and verifying planarity of the perylene core .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., exact mass ±0.001 Da) and detects isotopic patterns.
- HPLC-PDA: Assesses purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fine particulates.
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation.
- First Aid: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation due to potential uncharacterized toxicity .
Advanced: How can reaction conditions be optimized for high-yield synthesis of propargylamide derivatives?
Methodological Answer:
- Catalyst Screening: Test Pd(II)/Pd(0) systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) with ligands (PPh₃, Xantphos) to enhance coupling efficiency.
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility, while Et₃N or K₂CO₃ bases neutralize byproducts.
- Temperature Control: Monitor exothermic reactions (e.g., alkyne activation) using oil baths to maintain 60–80°C.
- Workup: Quench reactions with ice-cold water to precipitate products, reducing side reactions .
Advanced: How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?
Methodological Answer:
- Twinning: Use SHELXL’s TWIN and BASF commands to model twin fractions. HKLF5 data format aids in handling overlapping reflections.
- Disordered Moieties: Apply PART and SUMP restraints to refine occupancies of disordered propargyl/perylene groups.
- Validation Tools: Check R-factor convergence (<5% discrepancy) and validate via CCDC Mercury for hydrogen-bonding networks .
Advanced: What strategies enable functionalization of the propargyl group in this compound?
Methodological Answer:
- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for bioconjugation.
- Sonogashira Coupling: Extend π-conjugation by coupling aryl/heteroaryl halides to the terminal alkyne.
- Protection/Deprotection: Use TMS-protected alkynes to prevent side reactions during multi-step syntheses. Monitor progress via FT-IR (C≡C stretch ~2100 cm⁻¹) .
Advanced: How are physicochemical properties (e.g., solubility, stability) systematically evaluated?
Methodological Answer:
- Solubility Profiling: Test in DMSO, THF, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (perylene absorbance ~450 nm).
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (>200°C indicates thermal stability).
- Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
Advanced: How can biocatalytic applications (e.g., enzyme inhibition assays) be designed using this compound?
Methodological Answer:
- Enzyme Screening: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Kinetic Studies: Measure IC₅₀ values via Michaelis-Menten plots under varying substrate concentrations.
- Molecular Docking: Use AutoDock Vina to model interactions between the perylene core and enzyme active sites. Validate with SPR (surface plasmon resonance) for binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
